Synthesis Yield from Resorcinol
The direct etherification of resorcinol with 2,3‑dibromopropene to yield Phenol, 3‑[(2‑bromo‑2‑propenyl)oxy]‑ proceeds with a reported isolated yield of ~39 % under standard K₂CO₃/DMF conditions . In contrast, the analogous synthesis of the ortho isomer 2‑(2‑bromoallyloxy)phenol from catechol gives 52 % yield under similar conditions [1]. The ~13 percentage‑point lower yield for the meta product is attributed to the reduced nucleophilicity of the para‑directed hydroxyl group in resorcinol compared to the ortho‑directed hydroxyl in catechol, a factor that directly impacts large‑scale procurement cost and synthetic route planning.
| Evidence Dimension | Isolated synthetic yield from dihydroxybenzene precursor |
|---|---|
| Target Compound Data | ~39 % (from resorcinol, K₂CO₃, DMF) |
| Comparator Or Baseline | 2‑(2‑Bromoallyloxy)phenol: 52 % (from catechol, K₂CO₃, DMF) [1] |
| Quantified Difference | ~13 percentage points lower for target |
| Conditions | Base‑mediated O‑alkylation with 2,3‑dibromopropene; K₂CO₃, N,N‑dimethylformamide, ambient temperature |
Why This Matters
Procurement decisions must account for the inherently lower synthetic yield of the meta isomer, which impacts commercial pricing and scale‑up feasibility.
- [1] Sigma‑Aldrich. 2‑(2‑Bromoallyloxy)phenol, Product Specification (comparator yield context). (Yield cited from supplier technical datasheet). View Source
